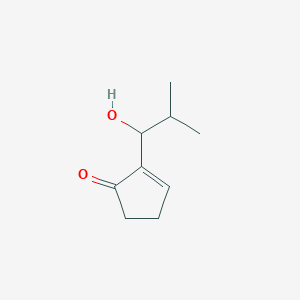
5-Hexenoic acid, 2-(1-methylethenyl)-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hexenoic acid, 2-(1-methylethenyl)-, ethyl ester: is an organic compound with the molecular formula C11H18O2 and a molecular weight of 182.2594 g/mol . This compound is known for its unique structure, which includes a hexenoic acid backbone with an isopropenyl group and an ethyl ester functional group. It is commonly used in the synthesis of various chemical compounds and has applications in multiple scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hexenoic acid, 2-(1-methylethenyl)-, ethyl ester typically involves the esterification of 5-Hexenoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to convert the double bonds into single bonds, resulting in saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester functional group, where nucleophiles such as amines or alcohols replace the ethoxy group, forming amides or other esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Amines, alcohols, acidic or basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated derivatives.
Substitution: Amides, other esters.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Hexenoic acid, 2-(1-methylethenyl)-, ethyl ester is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and chemicals.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways. It serves as a substrate for enzymes involved in ester hydrolysis and oxidation-reduction reactions.
Industry: In the industrial sector, this compound is used in the production of fragrances, flavors, and other specialty chemicals. Its ester functional group imparts desirable olfactory properties, making it a valuable ingredient in perfumery .
Wirkmechanismus
The mechanism of action of 5-Hexenoic acid, 2-(1-methylethenyl)-, ethyl ester involves its interaction with various molecular targets and pathways. In enzymatic reactions, the ester functional group is hydrolyzed by esterases to form the corresponding carboxylic acid and ethanol. The isopropenyl group can undergo oxidation-reduction reactions, leading to the formation of different metabolites. These reactions are catalyzed by specific enzymes, such as oxidases and reductases, which facilitate the conversion of the compound into its active forms .
Vergleich Mit ähnlichen Verbindungen
Hexanoic acid, 5-methyl-, methyl ester: This compound has a similar ester functional group but differs in the structure of the carbon chain and the presence of a methyl group instead of an isopropenyl group.
Hexanoic acid, 5-methyl-, ethyl ester: Similar to the above compound but with an ethyl ester functional group.
Hexanoic acid, 5-methyl-, propyl ester: This compound has a propyl ester functional group and a similar carbon chain structure.
Uniqueness: 5-Hexenoic acid, 2-(1-methylethenyl)-, ethyl ester is unique due to the presence of the isopropenyl group, which imparts distinct chemical properties and reactivity. This structural feature allows for a wider range of chemical reactions and applications compared to similar compounds .
Eigenschaften
CAS-Nummer |
135879-57-1 |
|---|---|
Molekularformel |
C11H18O2 |
Molekulargewicht |
182.26 g/mol |
IUPAC-Name |
ethyl 2-prop-1-en-2-ylhex-5-enoate |
InChI |
InChI=1S/C11H18O2/c1-5-7-8-10(9(3)4)11(12)13-6-2/h5,10H,1,3,6-8H2,2,4H3 |
InChI-Schlüssel |
RROJYKPWPODXPY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CCC=C)C(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-YL]-2-heptylundecanamide](/img/structure/B14262667.png)
![Ethyl (2-oxonaphtho[1,2-b]furan-3(2H)-ylidene)acetate](/img/structure/B14262684.png)



![3-(3-Chlorophenyl)-2-[2-(1H-indol-3-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B14262715.png)
![Phosphonic acid, [(4-nitrophenyl)(phenylamino)methyl]-, dimethyl ester](/img/structure/B14262729.png)



